molecular formula C7H5BrLiNO2 B6208242 lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate CAS No. 2703779-96-6

lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate

Cat. No.: B6208242
CAS No.: 2703779-96-6
M. Wt: 222
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Description

Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate is a chemical compound that belongs to the pyridine family. It has the molecular formula C7H5BrLiNO2 and a molecular weight of 222 g/mol. This compound is known for its unique structure, which includes a lithium ion coordinated to a brominated and methylated pyridine carboxylate moiety.

Properties

CAS No.

2703779-96-6

Molecular Formula

C7H5BrLiNO2

Molecular Weight

222

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The lithium salt can be directly prepared from the alkylation of boron reagents followed by transesterification with a triol .

Chemical Reactions Analysis

Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the brominated moiety to other functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of suitable reagents and conditions.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds through coupling reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of psychiatric conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate involves its interaction with various molecular targets and pathways. The lithium ion can displace other cations, such as potassium and sodium, in neuronal enzymes and neurotransmitter receptors . This displacement can modulate the activity of these enzymes and receptors, leading to various physiological effects. The precise mechanism of action is still under investigation, but it is believed to involve the inhibition of enzymes such as glycogen synthase kinase 3 and inositol phosphatases .

Comparison with Similar Compounds

Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate can be compared with other similar compounds, such as:

    Lithium carbonate: Used in the treatment of bipolar disorder, but with a different mechanism of action.

    Lithium citrate: Another lithium salt used for mood stabilization.

    4-bromo-6-methylpyridine-3-carboxylic acid: The parent compound without the lithium ion, which has different chemical properties and applications.

The uniqueness of this compound lies in its combination of a lithium ion with a brominated and methylated pyridine carboxylate moiety, which imparts distinct chemical and biological properties.

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